4-(dimethylsulfamoyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}benzamide
Description
This compound is a benzamide derivative featuring a dimethylsulfamoyl group at the 4-position of the benzamide core and a substituted furan-methyl moiety at the N-terminus. The furan ring is further functionalized with a thiophen-3-yl group, enhancing its aromatic and electronic properties. Such structural motifs are common in bioactive molecules targeting enzymes or receptors due to their ability to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions .
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-20(2)26(22,23)16-6-3-13(4-7-16)18(21)19-11-15-5-8-17(24-15)14-9-10-25-12-14/h3-10,12H,11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTPYOXNWVOPFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=CC=C(O2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the dimethylsulfamoyl group and the thiophen-furan moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and thiophenes. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, with temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammation.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Benzamide Derivatives
The compound shares core structural similarities with several benzamide derivatives reported in the literature. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects on Bioactivity :
- The target compound’s thiophen-furan-methyl group distinguishes it from analogues like LMM11 , which contains a 1,3,4-oxadiazole ring. The oxadiazole in LMM11 enhances rigidity and may improve binding to fungal thioredoxin reductase, as demonstrated in antifungal assays .
- Compounds with thiazole cores (e.g., 4e, 4h) exhibit higher melting points (198–217°C) compared to benzamide-oxadiazole hybrids, likely due to increased crystallinity from heterocyclic planar structures .
Spectral Signatures :
- The dimethylsulfamoyl group in the target compound is expected to show IR absorption for C=S (~1250 cm⁻¹), similar to hydrazinecarbothioamides (1243–1258 cm⁻¹) .
- Absence of C=O stretching in triazole derivatives (e.g., 7–9 in ) contrasts with the target’s benzamide carbonyl, which is critical for hydrogen bonding .
Functional Group Impact on Pharmacological Properties
Table 2: Functional Group Contributions to Bioactivity
Key Insights:
- Sulfamoyl vs. Sulfonamide: The target’s dimethylsulfamoyl group differs from sulfonamides in ’s compound (N-{[5-(thiophen-3-yl)furan-2-yl]methyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide).
- Thiophene vs. Furan : The thiophen-3-yl substituent in the target provides stronger electron-withdrawing effects compared to furan-2-yl in LMM11, possibly influencing redox activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
